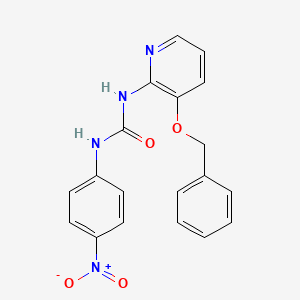
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate exhibits various biochemical and physiological effects that make it a potential candidate for drug development. It has been shown to exhibit potent anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been shown to exhibit potent antidepressant and anxiolytic activity, which makes it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, it exhibits potent biological activity, which makes it a potential candidate for drug development. However, one of the main limitations is that it is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are various future directions for research on methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Additionally, further research is needed to determine its potential use in the treatment of various neurological and psychiatric disorders. Finally, research is needed to develop more stable derivatives of this compound that can be used in lab experiments and potentially for drug development.
Métodos De Síntesis
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 1H-indole-2-carboxylic acid, which is reacted with thionyl chloride to form 1H-indole-2-carbonyl chloride. The carbonyl chloride is then treated with methanol and potassium carbonate to form methyl 1H-indole-2-carboxylate. The final step in the synthesis process involves the reaction of methyl 1H-indole-2-carboxylate with iodine monochloride to form methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various scientific research applications due to its unique chemical properties. It has been studied extensively for its potential use in the field of organic synthesis, as it can be used as a building block for the synthesis of other complex molecules. Additionally, it has been studied for its potential use in the field of medicinal chemistry, as it exhibits various biological activities that make it a potential candidate for drug development.
Propiedades
IUPAC Name |
methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGHLBILSVVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)


![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)


![2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2830109.png)

